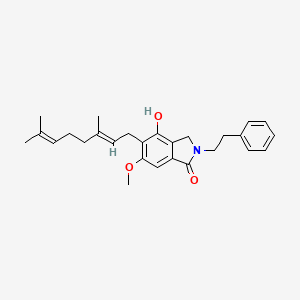

Isohericerin

Description

Structure

3D Structure

Properties

CAS No. |

140381-53-9 |

|---|---|

Molecular Formula |

C27H33NO3 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C27H33NO3/c1-19(2)9-8-10-20(3)13-14-22-25(31-4)17-23-24(26(22)29)18-28(27(23)30)16-15-21-11-6-5-7-12-21/h5-7,9,11-13,17,29H,8,10,14-16,18H2,1-4H3/b20-13+ |

InChI Key |

AYUFSIRZXDWSDR-DEDYPNTBSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isohericerin and its derivatives' biological activity

An In-depth Technical Guide to the Biological Activities of Isohericerin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a secondary metabolite isolated from the medicinal mushroom Hericium erinaceus, and its derivatives have emerged as a promising class of compounds with significant biological activities. This technical guide provides a comprehensive overview of the neurotrophic, anti-inflammatory, and cytotoxic properties of these molecules. The information presented herein is intended to support further research and development in the fields of neuroscience and oncology. This document details the experimental protocols used to elicit these findings, presents quantitative data in a structured format, and visualizes the key signaling pathways involved.

Neurotrophic Activity

Several derivatives of this compound have demonstrated potent neurotrophic effects, promoting neuronal growth and survival. These compounds are of particular interest for their potential therapeutic applications in neurodegenerative diseases.

Key Derivatives and Their Effects:

-

N-de-phenylethyl this compound (NDPIH): This derivative has been shown to be highly effective in promoting extensive axon outgrowth and neurite branching in cultured hippocampal neurons.[1]

-

Hericene A: Another key derivative, hericene A, also exhibits strong neurotrophic activity, contributing to the overall neuro-regenerative potential of Hericium erinaceus extracts.[1]

-

Isohericerinol A: This compound has been found to significantly increase the production of Nerve Growth Factor (NGF) in C6 glioma cells, which in turn promotes neurite outgrowth in N2a neuronal cells.[2][3]

-

Corallocin A: Similar to isohericerinol A, corallocin A also contributes to the increased production of NGF.[2][3]

Quantitative Data for Neurotrophic Activity

| Compound | Bioassay | Cell Line | Effective Concentration | Observed Effect | Citation |

| NDPIH | Neurite Outgrowth | Hippocampal Neurons | 10 µg/mL | Significant increase in axon length | [4] |

| Isohericerinol A | NGF Production | C6 Glioma Cells | Not Specified | Strongly increased NGF production | [2][3] |

| Hericerin | NGF Production | C6 Glioma Cells | Not Specified | Increased NGF production | [2] |

| Corallocin A | NGF Production | C6 Glioma Cells | Not Specified | Increased NGF production | [2] |

Signaling Pathway

The neurotrophic effects of this compound derivatives, particularly NDPIH and hericene A, are mediated through a pan-neurotrophic signaling pathway that converges on the activation of ERK1/2.[1] While there is a link to the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), evidence suggests that NDPIH can also act via a TrkB-independent pathway to activate ERK1/2.[1][5] This dual-pathway activation highlights the complex and potent mechanism of action of these compounds. Increased production of NGF by compounds like isohericerinol A also leads to the increased expression of BDNF and synaptophysin (SYP) in C6-N2a cells.[2][3]

Figure 1: Proposed signaling pathway for the neurotrophic activity of this compound derivatives.

Experimental Protocols

A detailed protocol for quantifying neurite outgrowth in primary hippocampal neurons treated with NDPIH can be adapted from established methodologies.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats or mice and cultured on poly-L-lysine-coated coverslips. The neurons are maintained in a serum-free medium and suspended over an astrocyte feeder layer to provide trophic support.

-

Treatment: After a designated period in culture to allow for initial neurite extension (e.g., 24-48 hours), neurons are treated with varying concentrations of NDPIH or a vehicle control (e.g., DMSO).

-

Fixation and Staining: Following the treatment period (e.g., 24-72 hours), neurons are fixed with 4% paraformaldehyde. Neurites are then visualized by immunostaining for a neuron-specific marker such as β-III tubulin.

-

Quantification: The length of the longest neurite (axon) and the total neurite length per neuron are quantified using imaging software. A stereological approach, which involves counting the intersections of neurites with a grid overlay, can provide an efficient and unbiased estimation of total neurite length.

The following protocol outlines the steps to measure the induction of NGF production by isohericerinol A in C6 glioma cells.

-

Cell Culture: Rat C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of isohericerinol A or a vehicle control.

-

Sample Collection: After the desired incubation period (e.g., 24-48 hours), the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Quantification of NGF: The concentration of NGF in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat NGF, following the manufacturer's instructions.

Anti-inflammatory Activity

Certain derivatives of this compound have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Citation |

| Hericene A | TNF-α | RAW 264.7 | 78.50 | [6] |

| IL-6 | RAW 264.7 | 56.33 | [6] | |

| NO | RAW 264.7 | 87.31 | [6] | |

| Hericenone F | TNF-α | RAW 264.7 | 62.46 | [6] |

| IL-6 | RAW 264.7 | 48.50 | [6] | |

| NO | RAW 264.7 | 76.16 | [6] |

Experimental Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages

This protocol describes the methodology to assess the anti-inflammatory effects of hericene A and hericenone F.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds (hericene A or hericenone F) for a specified time (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Measurement of NO Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Measurement of TNF-α and IL-6 Production: The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) for each compound on the production of NO, TNF-α, and IL-6 is calculated from the dose-response curves.

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of this compound derivatives.

Cytotoxic Activity

While many derivatives of this compound exhibit beneficial neurotrophic and anti-inflammatory effects, some have also been investigated for their cytotoxic potential against cancer cell lines.

Key Derivative and Its Effects:

-

Isohericenone: This isoindolinone alkaloid has been identified as a cytotoxic compound.[7]

Quantitative Data for Cytotoxic Activity

Experimental Protocol: Cytotoxicity Assay

A standard MTT assay protocol can be used to determine the cytotoxic effects of isohericenone.

-

Cell Culture: Human cancer cell lines (e.g., HeLa cervical cancer, HepG2 liver cancer) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of isohericenone for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

This compound and its derivatives represent a versatile class of natural products with significant potential in drug discovery. Their potent neurotrophic activities, mediated through the BDNF/TrkB and other convergent signaling pathways, make them attractive candidates for the development of therapies for neurodegenerative disorders. Furthermore, the anti-inflammatory properties of certain derivatives suggest their utility in managing inflammatory conditions. The cytotoxic effects of isohericenone also warrant further exploration for its potential as an anticancer agent. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and accelerate the translation of these promising natural compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth control of C6 glioma in vivo by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neurobiology ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

The Neurotrophic Potential of Isohericerin: A Technical Guide to its Mechanism of Action on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohericerin, a secondary metabolite isolated from the medicinal mushroom Hericium erinaceus, has garnered significant attention for its neurotrophic and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on neurons, with a focus on its influence on neurotrophic factor signaling and neurite outgrowth. The information presented herein is intended to support further research and drug development efforts in the field of neurodegenerative diseases and neuronal regeneration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and related compounds on neuronal cells.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| N-de phenylethyl this compound (NDPIH) | Hippocampal neurons | Axon Length Quantification | 0.1, 1, 10 µg/mL | Concentration-dependent increase in neurite length | [1] |

| Isohericerinol A | C6 glioma cells | Nerve Growth Factor (NGF) Production | Not Specified | Strongly increased NGF production | [2][3] |

| Hericenone E | PC12 cells | NGF Secretion | 10 µg/mL (with 5 ng/mL NGF) | Two-fold higher NGF secretion compared to control | [4][5] |

| Hericerin | C6 glioma cells | NGF Production | Not Specified | Increased NGF production | [2][3] |

| Corallocin A | C6 glioma cells | NGF Production | Not Specified | Increased NGF production | [2][3] |

Table 1: Effects of this compound and Related Compounds on Neuronal Markers

Core Mechanism of Action

This compound and its derivatives exert their neurotrophic effects through a multi-faceted mechanism that involves both the potentiation of classical neurotrophic factor signaling and the activation of alternative pathways. The central theme of their action is the promotion of neurite outgrowth and neuronal survival.

Modulation of Neurotrophic Factor Signaling

A primary mechanism of action for compounds isolated from Hericium erinaceus, including isoindolinones like this compound, is the stimulation of Nerve Growth Factor (NGF) synthesis and secretion.[2][3] For instance, Isohericerinol A has been shown to strongly increase NGF production in C6 glioma cells.[2][3] This increased NGF then promotes neurite outgrowth in neuronal cells like N2a cells.[2]

Furthermore, evidence suggests a link to Brain-Derived Neurotrophic Factor (BDNF) signaling. N-de phenylethyl this compound (NDPIH), a derivative of this compound, promotes extensive axon outgrowth in hippocampal neurons.[1] While this effect is partially blocked by a TrkB inhibitor (ANA-12), suggesting BDNF involvement, NDPIH can also activate downstream signaling in the absence of TrkB, indicating a more complex mechanism.[1]

Activation of Downstream Signaling Cascades

The neurotrophic effects of this compound and its analogs converge on the activation of key intracellular signaling pathways, most notably the ERK1/2 (Extracellular signal-regulated kinase) pathway .[1] Activation of this pathway is crucial for promoting neurite outgrowth and neuronal differentiation.

Interestingly, NDPIH has been shown to activate ERK1/2 signaling even in the absence of the TrkB receptor, suggesting a novel, TrkB-independent pathway that complements the classical BDNF/TrkB signaling cascade.[1] Hericenone E has also been demonstrated to potentiate NGF-induced neuritogenesis in PC12 cells via the MEK/ERK and PI3K/Akt pathways.[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and related compounds.

Diagram 1: NGF-Mediated Pathway of this compound Derivatives

Caption: NGF-mediated signaling pathway stimulated by this compound derivatives.

Diagram 2: TrkB-Independent Pathway of N-de phenylethyl this compound (NDPIH)

Caption: Proposed TrkB-independent signaling pathway for NDPIH.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its derivatives.

Neurite Outgrowth Assay

This assay is fundamental for assessing the neurotrophic potential of compounds.

-

Cell Lines:

-

Protocol Outline:

-

Cell Seeding: Plate cells at a specific density (e.g., 8 x 10³ cells/mL for PC12) in poly-L-lysine-coated multi-well plates.[6]

-

Compound Treatment: After an initial incubation period (e.g., 24 hours), treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µg/mL of NDPIH).[1] A low concentration of NGF (e.g., 5 ng/mL) may be added to assess potentiation effects.[4][5]

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain for neuronal markers such as β-tubulin to visualize neurites.[1]

-

Imaging and Quantification: Capture images using an inverted microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[1][6]

-

NGF Production and Secretion Assay

This assay measures the ability of a compound to stimulate the production and release of NGF.

-

Cell Line:

-

Protocol Outline:

-

Cell Culture and Treatment: Culture C6 glioma cells and treat them with the test compounds.

-

Conditioned Medium Collection: After a specific incubation period, collect the cell culture medium.

-

NGF Quantification: Measure the concentration of NGF in the conditioned medium using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for NGF.

-

Western Blot Analysis: To confirm increased NGF protein expression within the cells, lyse the treated cells and perform Western blotting using an anti-NGF antibody.[2][3]

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the ERK1/2 signaling pathway.

-

Cell Lines:

-

PC12 cells, Hippocampal neurons, HEK-293T cells. [1]

-

-

Protocol Outline:

-

Cell Lysis: After treatment with the test compound for a specific time, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunodetection:

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Subsequently, probe the same membrane with a primary antibody for total ERK1/2 to normalize for protein loading.

-

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to stimulate neurotrophic factor signaling and promote neurite outgrowth through both classical and novel pathways highlights their potential to support neuronal health and regeneration.

Future research should focus on:

-

Identifying the specific receptor(s) for the TrkB-independent pathway of NDPIH.

-

Conducting in-depth structure-activity relationship (SAR) studies to optimize the neurotrophic potency of this compound derivatives.

-

Evaluating the efficacy of these compounds in preclinical animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Investigating the pharmacokinetic and pharmacodynamic properties of these compounds to assess their bioavailability and brain penetration.

By addressing these key areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for new treatments to combat the devastating effects of neurological disorders.

References

- 1. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isohericerin in Nerve Growth Factor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerve Growth Factor (NGF) is a critical neurotrophic factor essential for the survival, development, and maintenance of neurons in both the central and peripheral nervous systems. Its role in neuroprotection and neuroregeneration has made it a key target in the development of therapeutics for neurodegenerative diseases. However, the clinical application of NGF protein is limited by its inability to cross the blood-brain barrier. This has spurred research into small molecules capable of stimulating endogenous NGF synthesis. Among the promising candidates are compounds isolated from the medicinal mushroom Hericium erinaceus, including isohericerin and its derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound's role in NGF synthesis, focusing on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Quantitative Data on NGF Synthesis Stimulation

Several studies have quantified the effects of this compound and related compounds from Hericium erinaceus on NGF production in various cell lines. The following table summarizes the key quantitative findings.

| Compound | Cell Line | Concentration | NGF Secretion/Expression | Reference |

| Isohericerinol A | C6 glioma cells | Not specified | Strong increase in NGF production | [1] |

| Hericerin | C6 glioma cells | Not specified | Increased NGF production | [1] |

| Corallocin A | C6 glioma cells | Not specified | Increased NGF production | [1] |

| Hericenone E | PC12 cells | 10 µg/mL (with 5 ng/mL NGF) | Two-fold higher NGF secretion than positive control (50 ng/mL NGF) | [2][3] |

| Hericenones C, D, E, H | Mouse astroglial cells | 33 µg/mL | NGF secretion (pg/mL): 23.5 ± 1.0 (C), 10.8 ± 0.8 (D), 13.9 ± 2.1 (E), 45.1 ± 1.1 (H) | [4] |

| Erinacines A, B, C | Mouse astroglial cells | 1.0 mM | NGF secretion (pg/mL): 250.1 ± 36.2 (A), 129.7 ± 6.5 (B), 299.1 ± 59.6 (C) | [4] |

| Erinacines E, F | Mouse astroglial cells | 5.0 mM | NGF secretion (pg/mL): 105 ± 5.2 (E), 175 ± 5.2 (F) | [4] |

| H. erinaceus extract | 1321N1 human astrocytoma cells | Concentration-dependent | Promoted NGF mRNA expression | [5] |

Signaling Pathways in this compound-Induced NGF Synthesis

The pro-neurotrophic effects of this compound and its related compounds are mediated through the activation of several key intracellular signaling pathways. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, as well as the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

MEK/ERK Pathway

The MEK/ERK pathway is a central signaling cascade in the regulation of cell growth, differentiation, and survival. Evidence suggests that compounds from Hericium erinaceus activate this pathway to promote NGF synthesis and neurite outgrowth. For instance, Hericenone E has been shown to increase the phosphorylation of ERKs in PC12 cells, potentiating NGF-induced neuritogenesis.[2][3] N-de phenylethyl this compound (NDPIH) has also been found to activate ERK1/2 signaling.[6]

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation. Studies have demonstrated that Hericenone E can increase the phosphorylation of Akt, indicating the involvement of this pathway in its neurotrophic effects.[2][3] This pathway often works in concert with the MEK/ERK pathway to promote neuronal differentiation and survival.

JNK Pathway

The JNK pathway is activated in response to various cellular stresses and has been linked to the regulation of gene expression. Extracts from Hericium erinaceus have been shown to induce the phosphorylation of JNK and its downstream target c-Jun, leading to an increase in NGF mRNA expression in human astrocytoma cells.[5] This suggests that the JNK pathway plays a significant role in the transcriptional regulation of NGF synthesis by these compounds.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the effects of this compound and related compounds on NGF synthesis.

Cell Culture and Treatment

-

Cell Lines:

-

PC12 (Rat Pheochromocytoma): Cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation assays, cells are often switched to a low-serum medium (e.g., 1% horse serum) to reduce basal proliferation.[2][3]

-

C6 Glioma (Rat): Maintained in DMEM with 10% fetal bovine serum.[1]

-

N2a (Mouse Neuroblastoma): Grown in DMEM containing 10% fetal bovine serum.[1]

-

1321N1 (Human Astrocytoma): Cultured in appropriate media as per standard protocols.[5]

-

-

Treatment:

-

Compounds (e.g., isohericerinol A, hericenone E) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations.

-

Control groups typically include vehicle-only (e.g., DMSO) and a positive control (e.g., a known NGF-inducer or NGF itself).

-

Incubation times vary depending on the experiment, ranging from hours for signaling pathway analysis to several days for neurite outgrowth assays.

-

NGF Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of NGF secreted into the cell culture medium.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Use a commercially available NGF ELISA kit (e.g., from Promega or R&D Systems).

-

Follow the manufacturer's instructions, which typically involve coating a microplate with an anti-NGF capture antibody, adding the samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance using a microplate reader and calculate the NGF concentration based on a standard curve.

-

Western Blot Analysis for Signaling Pathway Activation

-

Principle: Western blotting is used to detect the phosphorylation (activation) of key proteins in the signaling cascades (e.g., ERK, Akt, JNK).

-

Protocol:

-

After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-Akt).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize, re-probe the membrane with antibodies against the total forms of the proteins.

-

Conclusion

This compound and its related compounds from Hericium erinaceus have emerged as potent stimulators of NGF synthesis. The mechanism of action involves the activation of multiple signaling pathways, including MEK/ERK, PI3K/Akt, and JNK, which converge to regulate the transcription and translation of the NGF gene. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of these natural compounds in the context of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of this compound and its derivatives and validating their efficacy in in vivo models.

References

- 1. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. magistralbr.caldic.com [magistralbr.caldic.com]

- 5. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth review of the current literature on Isohericerin and its related compounds. This whitepaper details the neurotrophic and cytotoxic properties of these natural products, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

This compound, a secondary metabolite isolated from the medicinal mushroom Hericium erinaceus, along with its derivatives, has garnered significant interest for its potential therapeutic applications. This guide systematically summarizes the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their effects on neural cells and cancer cell lines.

Neurotrophic Properties of this compound and Related Compounds

Studies have consistently demonstrated the potent neurotrophic effects of this compound and its analogs, most notably N-de-phenylethyl this compound (NDPIH) and Hericene A. These compounds have been shown to significantly promote neurite outgrowth and axon branching in neuronal cell cultures.

While specific EC50 values for the neurotrophic activity of this compound are not extensively reported in the current literature, studies on related compounds from Hericium erinaceus provide valuable insights. For instance, some compounds have been shown to potentiate NGF-induced neurite outgrowth at concentrations as low as 0.3 µM[1]. One study demonstrated a significant, dose-dependent increase in axon length of hippocampal neurons treated with a purified extract containing NDPIH at concentrations of 0.1, 1, and 10 μg/mL[2]. The lack of observed pyknotic nuclei at these concentrations suggests low toxicity to neuronal cells[2].

The signaling pathways underlying these neurotrophic effects are being actively investigated. Evidence points towards the involvement of the MEK/ERK and PI3K-Akt pathways, which are crucial for neuronal survival and differentiation[3]. Interestingly, NDPIH appears to exert its effects through a TrkB-independent mechanism that converges on the ERK1/2 signaling cascade, suggesting a novel pathway for neurotrophic factor mimetics[2][4][5].

Cytotoxic Activities and Quantitative Data

In addition to their neurotrophic potential, this compound and its related compounds have been investigated for their cytotoxic effects against various cancer cell lines. This dual activity highlights their potential as scaffolds for the development of novel therapeutics.

Quantitative data on the cytotoxic effects of these specific compounds are still emerging. However, the broader class of compounds isolated from Hericium erinaceus has shown promising results. For example, Hericenone E, a related compound, was isolated and its effects on NGF-mediated neurite outgrowth were studied, though specific IC50 values for cytotoxicity were not provided in that context[3][6]. The search for precise IC50 values for this compound, NDPIH, and Hericene A against various cancer cell lines is a continuing area of research.

Experimental Methodologies

To facilitate further research and validation of the reported findings, this guide provides a compilation of detailed experimental protocols based on the available literature. These protocols cover key assays for evaluating the biological activities of this compound and its analogs.

Neurite Outgrowth Assay in PC-12 Cells

This assay is a standard method for assessing the neurotrophic potential of compounds.

-

Cell Culture: PC-12 cells are seeded on collagen-coated plates and cultured in a suitable medium[1][7][8].

-

Treatment: Cells are treated with varying concentrations of the test compounds (e.g., 0.3, 3, 30 µM) in the presence of a low concentration of Nerve Growth Factor (NGF) (e.g., 2 ng/mL) to assess potentiation of neurite outgrowth[1][9]. A positive control of a higher NGF concentration (e.g., 50 ng/mL) and a negative control (vehicle) are included[7].

-

Incubation: Cells are incubated for a defined period, typically 48 to 96 hours, to allow for neurite extension[1][9].

-

Analysis: Neurite length and the percentage of neurite-bearing cells are quantified using immunofluorescence staining for neuronal markers like β-tubulin, followed by imaging and analysis with appropriate software[2][4][6].

Primary Hippocampal Neuron Culture

Primary neuron cultures provide a more physiologically relevant model for studying neurotrophic effects.

-

Dissection and Culture: Hippocampi are dissected from embryonic rodents (e.g., E18 rats) and dissociated into single cells. Neurons are then plated on poly-L-lysine or laminin-coated coverslips in a neurobasal medium supplemented with B27 and glutamine[10][11][12].

-

Treatment: After allowing the neurons to adhere and extend initial processes (typically 24-48 hours), they are treated with the test compounds at various concentrations[2].

-

Analysis: Similar to the PC-12 assay, neurite length, branching, and axon length are quantified after a set incubation period using immunocytochemistry and microscopy[2][4].

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to investigate the involvement of the ERK signaling pathway.

-

Cell Lysis: Neuronal cells (e.g., PC-12 or primary neurons) are treated with the test compounds for a short duration (e.g., 5-30 minutes) to capture the transient phosphorylation event. The cells are then lysed in a buffer containing protease and phosphatase inhibitors[13][14][15].

-

Protein Quantification and Electrophoresis: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Immunoblotting: The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation[13][15].

NGF Production Assay in C6 Glioma Cells

This assay assesses the ability of compounds to stimulate the production of NGF.

-

Cell Culture: C6 glioma cells are cultured in a suitable medium[16][17][18][19].

-

Treatment: Cells are treated with the test compounds for a specified period.

-

Analysis: The concentration of NGF in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for NGF[20].

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a means to produce this and related compounds for further study. One reported synthesis involves a multi-step process, with key steps including the construction of the isoindolinone core and the introduction of the geranyl side chain[21]. Detailed experimental procedures and characterization data, including NMR and mass spectrometry, are available in the literature to guide synthetic efforts[22].

Signaling Pathways and Experimental Workflows

The neurotrophic activity of this compound and its derivatives is mediated by complex signaling cascades. The following diagrams illustrate the key pathways and experimental workflows described in the literature.

This technical guide serves as a valuable resource for the scientific community, consolidating the current knowledge on this compound and its analogs and providing a foundation for future research into their therapeutic potential.

References

- 1. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hericerin derivatives activates a pan-neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neurite outgrowth stimulatory effects of myco synthesized AuNPs from Hericium erinaceus (Bull.: Fr.) Pers. on pheochromocytoma (PC-12) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of Hericium erinaceus (Bull.: Fr.) Pers. against high-dose corticosterone-induced oxidative stress in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Control of proliferation and survival of C6 glioma cells with modification of the nerve growth factor autocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of nerve growth factor and nerve growth factor receptor production by NMDA in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nerve growth factor plays a divergent role in mediating growth of rat C6 glioma cells via binding to the p75 neurotrophin receptor [pubmed.ncbi.nlm.nih.gov]

- 19. Growth control of C6 glioma in vivo by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Total synthesis and structural revision of hericerin. | Semantic Scholar [semanticscholar.org]

- 22. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Isohericerin's Effect on Neurite Outgrowth: A Technical Guide on Core Signaling Pathways

Executive Summary: Isohericerin and its derivatives, isolated from the medicinal mushroom Hericium erinaceus, have emerged as potent inducers of neurite outgrowth, a fundamental process in neuronal development and regeneration. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a focus on the core signaling pathways involved. Research indicates that these compounds exert their neurotrophic effects through a multifaceted approach, primarily by activating the MAPK/ERK signaling cascade, in some cases through a novel pathway independent of neurotrophin receptors like TrkB. Additionally, related compounds from H. erinaceus have been shown to potentiate Nerve Growth Factor (NGF)-induced neuritogenesis by modulating both the MAPK/ERK and PI3K/Akt pathways. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the signaling cascades for researchers, scientists, and drug development professionals.

Core Signaling Pathways Activated by this compound and Related Compounds

The neurotrophic activity of this compound and its analogs is mediated by the activation of specific intracellular signaling cascades that are crucial for neuronal differentiation, survival, and plasticity. The primary pathways identified are the MAPK/ERK and PI3K/Akt cascades, which can be activated through both neurotrophin-dependent and independent mechanisms.

The MAPK/ERK Signaling Cascade: A Central Mediator

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a highly conserved signaling module that plays a critical role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation.[1] In the central nervous system, the ERK1/2 signaling cascade is a key regulator of neurite outgrowth and synaptogenesis.[2][3]

Studies have shown that N-de-phenylethyl this compound (NDPIH), a derivative of this compound, and its related compound hericene A, are highly potent activators of the ERK1/2 pathway in hippocampal neurons.[2][4] A significant finding is that NDPIH can induce ERK1/2 phosphorylation even in HEK-293T cells that do not express the Brain-Derived Neurotrophic Factor (BDNF) receptor, TrkB.[2][4][5] This suggests that NDPIH acts through a novel, complementary neurotrophic pathway that converges on ERK1/2 activation, independent of direct TrkB stimulation.[2][4] This pan-neurotrophic signaling pathway leads to extensive axon outgrowth and neurite branching.[2][5]

Potentiation of NGF Signaling via MEK/ERK and PI3K/Akt Pathways

While this compound derivatives can act independently, other related compounds from H. erinaceus, such as hericenone E, potentiate neurite outgrowth induced by Nerve Growth Factor (NGF).[6][7] This potentiation involves the modulation of two key downstream pathways of the NGF receptor, TrkA: the MEK/ERK cascade and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7][8]

Upon NGF binding, the TrkA receptor becomes phosphorylated, triggering the activation of both cascades.[6] Hericenone E enhances this process, leading to increased phosphorylation of both ERK and Akt.[6][7] The activation of these pathways is crucial, as the MEK/ERK pathway is primarily involved in neuronal differentiation, while the PI3K/Akt pathway is central to neuronal survival.[2][9] The neuritogenic effect of hericenone E is partially blocked by Trk inhibitors, indicating that its mechanism is not solely due to increased NGF secretion but also involves direct modulation of these downstream pathways.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds on neurite outgrowth and associated signaling pathways.

Table 1: Efficacy of H. erinaceus Compounds on Neurite Outgrowth

| Compound | Cell Line | Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Hericenone E | PC12 | 10 µg/mL (with 5 ng/mL NGF) | Neuritogenic activity comparable to 50 ng/mL NGF alone. | [6][7] |

| NDPIH | Primary Hippocampal Neurons | Not specified | Potently promoted extensive axon outgrowth and branching. | [2][4][5] |

| Hericene A | Primary Hippocampal Neurons | Not specified | Highly potent in promoting extensive axon outgrowth. | [2][4][5] |

| Isohericerinol A | C6-N2a (co-culture) | Not specified | Promoted neurite outgrowth in N2a cells via NGF production. | [10][11] |

| Erinacine A | PC12 | Not specified | Potentiated NGF-induced neurite outgrowth. |[12][13] |

Table 2: Modulation of Signaling Proteins by H. erinaceus Compounds

| Compound | Target Protein | Effect | Cell Line | Citation(s) |

|---|---|---|---|---|

| Hericenone E | ERK, Akt | Increased phosphorylation. | PC12 | [6][7] |

| NDPIH | ERK1/2 | Increased phosphorylation (TrkB-independent). | HEK-293T | [2][4] |

| Erinacine A | TrkA, Erk1/2 | Promoted NGF-induced phosphorylation. | PC12 | [12][13] |

| H. erinaceus Extract | JNK, c-Jun | Induced phosphorylation. | 1321N1 |[14] |

Table 3: Effect of H. erinaceus Compounds on Neurotrophin Secretion

| Compound | Neurotrophin | Effect | Cell Line | Citation(s) |

|---|---|---|---|---|

| Hericenone E | NGF | ~2-fold higher secretion than positive control (50 ng/mL NGF). | PC12 | [6][7] |

| Isohericerinol A | NGF, BDNF | Strongly increased protein expression. | C6-N2a (co-culture) | [10][11] |

| Corallocin A | NGF | Increased production. | C6 Glioma | [10][11] |

| H. erinaceus Extract | NGF | Promoted NGF mRNA expression. | 1321N1 |[14] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the effects of this compound and its related compounds on neurite outgrowth.

Cell Culture and Neurite Outgrowth Assay

This assay is fundamental for quantifying the neurotrophic effects of test compounds.

-

Cell Lines:

-

PC12: A rat pheochromocytoma cell line commonly used as a model for neuronal differentiation.[6][12] It extends neurites in response to NGF.

-

Primary Hippocampal Neurons: Cultured directly from embryonic rodent hippocampi, providing a more physiologically relevant model of central nervous system neurons.[5]

-

C6 Glioma / N2a Neuroblastoma Co-culture: Used to study the effect of compounds on NGF production by glial cells (C6) and the subsequent neurite outgrowth in neuronal cells (N2a).[10][11]

-

-

General Protocol:

-

Seeding: Cells are seeded onto culture plates coated with an appropriate substrate (e.g., poly-L-lysine).

-

Treatment: After a period of adherence and stabilization, the culture medium is replaced with a low-serum or serum-free medium containing the test compound (e.g., this compound derivative) or a positive control (e.g., NGF).[6]

-

Incubation: Cells are incubated for a period ranging from 24 to 96 hours to allow for neurite extension.[5][12]

-

Fixation and Immunostaining: Cells are fixed with paraformaldehyde and permeabilized. They are then stained with antibodies against neuronal markers, such as β-tubulin, to visualize the cytoskeleton of the neurites.[5]

-

Imaging and Quantification: Images are captured using fluorescence or confocal microscopy. Neurite outgrowth is quantified by measuring the length of the longest neurite or by counting the percentage of cells bearing neurites longer than a defined threshold (e.g., twice the cell body diameter).[5]

-

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to detect and quantify the phosphorylation (activation) status of key proteins within signaling cascades like MAPK/ERK and PI3K/Akt.

-

Protocol:

-

Cell Lysis: Following treatment with the test compound for a specified time, cells are lysed to release total cellular protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the phosphorylated form of the target protein (e.g., anti-p-ERK) and the total form of the protein (e.g., anti-ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added to produce light, which is captured on X-ray film or by a digital imager.

-

Analysis: The band intensities are quantified, and the level of the phosphorylated protein is normalized to the level of the total protein to determine the extent of activation.[11]

-

Use of Pharmacological Inhibitors

To confirm the involvement of a specific signaling pathway, pharmacological inhibitors are used to block the activity of key kinases.

-

Methodology: Cells are pre-treated with a specific inhibitor for a short period (e.g., 1 hour) before the addition of the neurotrophic compound.[12] The neurite outgrowth assay or Western blot is then performed. If the compound's effect is diminished or abolished in the presence of the inhibitor, it confirms the pathway's involvement.

-

Common Inhibitors Used:

-

K252a: A general inhibitor of tyrosine kinase receptors, including Trk receptors.[6][7]

-

U0126 or PD98059: Inhibitors of MEK1/2, which block the activation of ERK1/2.[6][12]

-

LY294002: An inhibitor of PI3K, which blocks the activation of Akt.[6]

-

SP600125: An inhibitor of c-Jun N-terminal kinase (JNK).[14]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hericerin derivatives activates a pan-neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Isolation of Isohericerin and Related Compounds from Hericium erinaceus

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a source of various bioactive secondary metabolites. Among these are a class of aromatic compounds, including hericerins and related isoindolinones, which have garnered significant interest for their neurotrophic properties. Isohericerin (also known as Hericerin) and its derivatives, such as N-de-phenylethyl this compound and isohericerinol A, have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2] These compounds are being investigated for their potential therapeutic applications in neurodegenerative diseases. This document provides a detailed protocol for the isolation and purification of this compound and its related compounds from the fruiting bodies of Hericium erinaceus.

Principle

The isolation protocol is based on a multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography. The principle of separation relies on the differential polarity of the target compounds. A crude extract of the mushroom's fruiting bodies is first obtained using methanol. This extract is then partitioned between a polar (water) and a non-polar (chloroform) solvent, which concentrates the aromatic compounds in the chloroform fraction. Subsequent purification is achieved through silica gel column chromatography, where a gradient of solvents with increasing polarity is used to separate the individual compounds.

Experimental Protocols

1. Preparation of Starting Material

-

Source: Dried fruiting bodies of Hericium erinaceus.

-

Procedure:

-

Obtain commercially available dried fruiting bodies or dry fresh samples in an oven at 40-50°C until a constant weight is achieved.

-

Grind the dried fruiting bodies into a fine powder using a blender or a mill.

-

Store the powder in an airtight container in a cool, dry place until extraction.

-

2. Extraction

-

Objective: To extract a broad range of secondary metabolites, including this compound, from the powdered mushroom.

-

Materials:

-

Powdered Hericium erinaceus fruiting bodies

-

Methanol (MeOH)

-

Reflux apparatus

-

Heating mantle

-

Filter paper

-

Rotary evaporator

-

-

Protocol:

-

Place 2.5 kg of powdered Hericium erinaceus into a large round-bottom flask.[3]

-

Add 5 L of methanol to the flask.[3]

-

Set up the reflux apparatus and heat the mixture to the boiling point of methanol (approximately 65°C) for 4-6 hours.

-

Allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the solid mushroom residue.

-

Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C until the methanol is completely removed, yielding a crude methanol extract.

-

3. Liquid-Liquid Partitioning

-

Objective: To separate the compounds in the crude extract based on their polarity. This compound and other aromatic compounds will preferentially partition into the chloroform layer.

-

Materials:

-

Crude methanol extract

-

Distilled water

-

Chloroform (CHCl₃)

-

Separatory funnel

-

-

Protocol:

-

Suspend the crude methanol extract (e.g., 320 g from the previous step) in distilled water.[3]

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume of chloroform to the separatory funnel.

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The upper layer will be the aqueous fraction, and the lower layer will be the chloroform fraction.

-

Drain the lower chloroform fraction into a clean flask.

-

Repeat the partitioning of the aqueous layer with fresh chloroform two more times.

-

Combine all the chloroform fractions.

-

Concentrate the combined chloroform fraction using a rotary evaporator to obtain the crude chloroform extract.

-

4. Silica Gel Column Chromatography

-

Objective: To separate the individual compounds from the crude chloroform extract.

-

Materials:

-

Crude chloroform extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH)

-

Fraction collector or collection tubes

-

-

Protocol:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column (e.g., 5.0 x 30 cm).[3]

-

Dissolve the crude chloroform extract (e.g., 90 g) in a minimal amount of chloroform or the initial mobile phase.[3]

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient starts with a non-polar mixture and gradually incorporates more polar solvents. For example, use a gradient of n-hexane-EtOAc-MeOH with the following steps: 25:1:0, 9:1:0, 5:1:0, 2.5:1:0, 1:1:0.1, 1:1:0.3, and 0.5:1:0.5.[3]

-

Collect the eluent in fractions of a fixed volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the compounds of interest.

-

Combine the fractions that contain the same compound(s).

-

Further purification of the combined fractions may be necessary using another silica gel column with a shallower solvent gradient (e.g., n-hexane-EtOAc) to isolate pure this compound.[3]

-

5. Compound Identification

-

Objective: To confirm the identity and purity of the isolated compounds.

-

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the chemical structure of the compound.[3]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

-

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields

| Step | Starting Material | Solvents/Materials | Yield | Reference |

| Extraction | 2.5 kg dried fruiting bodies | Methanol | 320 g crude extract | [3] |

| Partitioning | 320 g crude extract | Water, Chloroform | 90 g chloroform fraction | [3] |

| Column Chromatography | 90 g chloroform fraction | Silica gel, n-hexane, EtOAc, MeOH | Multiple fractions for further purification | [3] |

Visualizations

References

Application Notes and Protocols for the Purification of Isohericerin using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohericerin is a bioactive compound isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane).[1] It belongs to the isoindolinone class of compounds and has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the purification of this compound from Hericium erinaceus fruiting bodies using silica gel column chromatography. The protocol is based on established methodologies and is intended to guide researchers in obtaining this compound for further investigation.

Materials and Equipment

Reagents:

-

Dried and powdered Hericium erinaceus fruiting bodies

-

Methanol (MeOH), ACS grade

-

n-Hexane, ACS grade

-

Ethyl acetate (EtOAc), ACS grade

-

Chloroform (CHCl₃), ACS grade

-

Silica gel (70-230 mesh)

-

Deionized water

Equipment:

-

Soxhlet extractor or large-scale extraction vessel

-

Rotary evaporator

-

Separatory funnel

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Beakers, flasks, and other standard laboratory glassware

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

Extraction of Crude this compound from Hericium erinaceus

This protocol outlines the initial extraction and partitioning steps to obtain a crude extract enriched with this compound.

Workflow for Crude Extraction:

Figure 1. Workflow for the extraction of crude this compound.

Protocol:

-

Extraction: The dried and powdered fruiting bodies of Hericium erinaceus (2.5 kg) are extracted with methanol (5 L) under reflux for 4-6 hours. This process is repeated three times to ensure exhaustive extraction.[1]

-

Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[1]

-

Partitioning: The crude methanol extract is suspended in deionized water and partitioned with chloroform in a separatory funnel. The chloroform layer, containing the less polar compounds including this compound, is collected. This step is repeated three times.[1]

-

Final Concentration: The chloroform fractions are combined and concentrated under reduced pressure to yield the crude chloroform extract, which is then used for column chromatography.[1]

Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude extract using a silica gel column.

Workflow for Column Chromatography Purification:

Figure 2. Workflow for the purification of this compound via column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel (70-230 mesh) using a slurry method with n-hexane. The column should be packed uniformly to avoid channeling.

-

Sample Loading: The crude chloroform extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), followed by the addition of methanol (MeOH) to increase polarity. The elution is performed stepwise.

-

Fraction Collection: Fractions are collected throughout the elution process. The size of the fractions can be adjusted based on the separation observed on TLC.

-

TLC Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC is n-hexane:EtOAc (e.g., 7:3 v/v). Spots can be visualized under UV light.

-

Pooling and Concentration: Fractions containing pure this compound, as determined by TLC, are pooled together and the solvent is removed under reduced pressure to yield the purified compound.

Purity Assessment

The purity of the isolated this compound should be assessed using appropriate analytical techniques.

Workflow for Purity Assessment:

Figure 3. Workflow for the assessment of this compound purity.

Protocol:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a compound. A reverse-phase C18 column can be used with a mobile phase gradient of water and acetonitrile or methanol. The purity is determined by the peak area percentage of the this compound peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated compound and to detect any impurities.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the purification process.

| Parameter | Description |

| Starting Material | Dried fruiting bodies of Hericium erinaceus |

| Extraction Solvent | Methanol |

| Partitioning Solvent | Chloroform |

| Stationary Phase | Silica gel (70-230 mesh) |

| Mobile Phase Gradient | Stepwise gradient of n-hexane:EtOAc followed by the addition of MeOH. A typical starting gradient could be 9:1 n-hexane:EtOAc, gradually increasing the polarity.[1] |

| Expected Yield | Yields can vary depending on the source and quality of the starting material. |

| Purity Assessment | HPLC, NMR, MS |

| Expected Purity | >95% after column chromatography, further purification may be required for higher purity. |

Conclusion

This protocol provides a comprehensive guide for the purification of this compound from Hericium erinaceus using silica gel column chromatography. Adherence to this protocol should enable researchers to obtain this compound of sufficient purity for various biological and pharmacological studies. The provided workflows and data tables offer a clear and structured overview of the entire process.

References

Application Note & Protocol: Quantification of Isohericerin in Hericium erinaceus Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohericerin, a cyathane-type diterpenoid isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane), has garnered significant interest for its potential neurotrophic and other pharmacological activities. Accurate and reliable quantification of this compound in various extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed analytical methods and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific methods for this compound are not widely published, the methodologies presented here are adapted from validated methods for structurally similar and co-occurring compounds, such as erinacine A and hericenone C, isolated from Hericium erinaceus.[1][2][3]

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection is a robust and widely used technique for the quantification of phytochemicals.[3][4] For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method.[1][2]

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the raw material or extract.

Protocol 1: Solid-Liquid Extraction

-

Grinding: Grind the dried fruiting bodies or mycelia of Hericium erinaceus into a fine powder.

-

Extraction Solvent: Use ethanol or methanol as the extraction solvent.[3]

-

Extraction Procedure:

-

Weigh approximately 1 g of the powdered sample into a flask.

-

Add 50 mL of the extraction solvent.

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Alternatively, use maceration with shaking for 24 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

-

Sample Solution Preparation:

-

Accurately weigh a portion of the dried extract.

-

Dissolve the extract in methanol or acetonitrile to a final concentration of 1 mg/mL.[5]

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC or LC-MS system.

-

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up (Optional)

For complex matrices or low concentrations of this compound, an SPE clean-up step can improve the accuracy of quantification.[6]

-

SPE Cartridge Selection: Use a C18 SPE cartridge.

-

Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the dissolved extract (in a polar solvent) onto the cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elution: Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in a known volume of the mobile phase.

HPLC-UV Quantification Method

Instrumentation: A standard HPLC system equipped with a UV/DAD detector.

Chromatographic Conditions (Adapted from Hericenone C analysis[3]):

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[4] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[2] |

| Gradient Elution | 0-10 min: 30-50% B10-25 min: 50-80% B25-30 min: 80-100% B30-35 min: 100% B35-40 min: 100-30% B |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 210 nm and 295 nm (based on UV spectra of similar compounds)[2][3] |

| Injection Volume | 10 µL |

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below, with typical acceptable values.

| Validation Parameter | Typical Results |

| Linearity (R²) | ≥ 0.999[4] |

| Precision (RSD%) | Intra-day: < 2%Inter-day: < 3%[4] |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

LC-MS/MS Quantification Method

For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions (Similar to HPLC-UV):

A similar gradient elution profile as the HPLC-UV method can be used, often with a faster flow rate and a shorter column for UHPLC systems.

Mass Spectrometry Conditions (Hypothetical for this compound):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Precursor Ion [M+H]⁺ | To be determined for this compound |

| Product Ions | To be determined by fragmentation of the precursor ion |

| Collision Energy | To be optimized for the specific instrument and compound |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Gas Flow | 600 - 800 L/hr |

Data Acquisition: Multiple Reaction Monitoring (MRM) mode should be used for quantification, which offers high selectivity and sensitivity.

Data Presentation

Quantitative data should be presented in a clear and organized manner.

Table 1: HPLC-UV Method Validation Summary

| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 1 - 100 | y = mx + c | > 0.999 | 0.1 | 0.3 |

Table 2: Precision and Accuracy of the HPLC-UV Method

| Concentration (µg/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6) | Recovery (%) |

| Low QC | < 2.0 | < 3.0 | 98 - 102 |

| Mid QC | < 2.0 | < 3.0 | 98 - 102 |

| High QC | < 2.0 | < 3.0 | 98 - 102 |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for quantifying this compound in extracts.

Logical Relationship for Method Selection

Caption: Decision tree for analytical method selection.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Designing a Cell Culture Assay for Isohericerin's Neurotrophic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohericerin, a compound isolated from the Lion's Mane mushroom (Hericium erinaceus), and its derivatives have garnered significant interest for their potential neurotrophic properties. Recent studies have highlighted the ability of these compounds to promote neurite outgrowth and stimulate the synthesis of neurotrophic factors such as Nerve Growth Factor (NGF).[1][2][3][4] This application note provides a detailed framework for designing and executing a cell culture-based assay to evaluate the neurotrophic activity of this compound. The protocols herein describe the use of the PC-12 cell line, a well-established model for studying neuronal differentiation and neurite outgrowth in response to neurotrophic factors.[5] The primary assays detailed are the neurite outgrowth assay for quantifying neuronal differentiation and the MTT assay for assessing cell viability to exclude cytotoxic effects.

Key Experimental Parameters

A summary of critical quantitative data for the successful execution of these assays is provided in the tables below for easy reference.

Table 1: PC-12 Cell Culture and Seeding Densities

| Parameter | Value | Notes |

| Cell Line | PC-12 (rat pheochromocytoma) | Adherent cell line that differentiates into neuron-like cells in the presence of NGF. |

| Seeding Density (Neurite Outgrowth) | 1 x 10⁴ cells/well | For 24-well plates coated with collagen type IV.[6] |

| Seeding Density (MTT Assay) | 5 x 10⁴ cells/well | For 96-well plates. |

| Culture Medium | RPMI-1640 | Supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. |

| Differentiation Medium | DMEM | Supplemented with 1% horse serum and penicillin/streptomycin.[6] |

Table 2: Reagent Concentrations and Incubation Times

| Reagent/Condition | Concentration/Time | Assay |

| This compound | 1-100 µM (titration recommended) | Neurite Outgrowth & MTT |

| Nerve Growth Factor (NGF) | 50 ng/mL | Neurite Outgrowth (Positive Control)[7] |

| MTT Reagent | 0.5 mg/mL | MTT Assay |

| Incubation with this compound/NGF | 24-72 hours | Neurite Outgrowth |

| Incubation with MTT Reagent | 4 hours | MTT Assay |

| Incubation with Solubilization Solution | Overnight | MTT Assay |

Experimental Workflow

The overall experimental workflow for assessing the neurotrophic activity of this compound is depicted below. This process involves parallel assays for neurite outgrowth and cell viability to ensure that the observed effects are due to neurotrophic activity and not a consequence of cytotoxicity.

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay

This protocol details the steps for inducing and quantifying neurite outgrowth in PC-12 cells treated with this compound.

-

Plate Coating:

-

Coat the wells of a 24-well plate with 0.01% poly-L-lysine or collagen type IV overnight at room temperature.[7]

-

Aspirate the coating solution and wash the wells twice with sterile PBS.

-

Allow the plates to air dry in a sterile cell culture hood.

-

-

Cell Seeding:

-

Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells into the coated 24-well plate at a density of 1 x 10⁴ cells per well.[6]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

After 24 hours, replace the culture medium with differentiation medium (DMEM with 1% horse serum).

-

Prepare serial dilutions of this compound in the differentiation medium. A concentration range of 1-100 µM is recommended for initial screening.

-

Add the this compound solutions to the respective wells.

-

Include a positive control group treated with 50 ng/mL NGF and a negative control group with differentiation medium only.[7]

-

-

Incubation and Imaging:

-

Incubate the plate for 24 to 72 hours.

-

At the end of the incubation period, observe the cells under a phase-contrast microscope.

-

Capture images of multiple fields for each treatment condition.

-

-

Quantification:

-

A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.

-

Using image analysis software (e.g., ImageJ), measure the length of the longest neurite for at least 50 individual cells per treatment group.

-

Calculate the percentage of neurite-bearing cells and the average neurite length.

-

Protocol 2: MTT Cell Viability Assay

This protocol is essential to ensure that the observed effects of this compound are not due to cytotoxicity.[8]

-

Cell Seeding:

-

Seed PC-12 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound (same range as the neurite outgrowth assay).